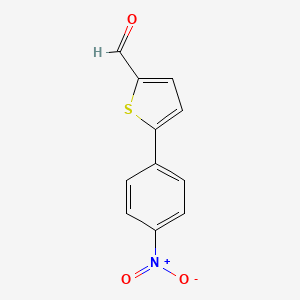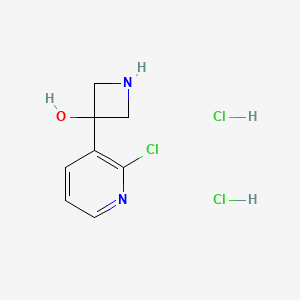![molecular formula C13H16N2O3 B2624431 tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate CAS No. 357187-17-8](/img/structure/B2624431.png)
tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by a pyrrolo[2,3-c]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The tert-butyl ester and methoxy functional groups further modify this core structure, contributing to its unique chemical properties.
Méthodes De Préparation
The synthesis of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the following steps :
Starting Material: The synthesis begins with 5-methoxy-1H-pyrrolo[2,3-c]pyridine.
Protection: The pyrrolo[2,3-c]pyridine is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM).
Reaction Conditions: The reaction mixture is stirred at room temperature overnight.
Workup: The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the crude product.
Purification: The crude product is purified by column chromatography using a solvent system of dichloromethane and ethyl acetate to obtain this compound as a viscous amber oil.
Analyse Des Réactions Chimiques
tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, its derivatives may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
tert-Butyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other similar compounds, such as :
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
These compounds share the pyrrolo[2,3-c]pyridine core structure but differ in the position and nature of substituents
Propriétés
IUPAC Name |
tert-butyl 5-methoxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-6-5-9-7-11(17-4)14-8-10(9)15/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXVLCXIWGHXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{2-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2624357.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2624358.png)
![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2624359.png)

![{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine dihydrochloride](/img/structure/B2624363.png)


![(E)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-phenylethene-1-sulfonamide](/img/structure/B2624367.png)
![4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2624369.png)
![N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624371.png)
